Bis(m-brombenzoyl)-peroxyd

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

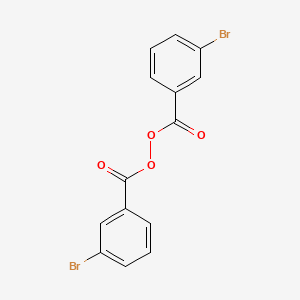

Bis(m-brombenzoyl)-peroxyd is an organic peroxide compound characterized by the presence of two m-bromobenzoyl groups linked by a peroxide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(m-brombenzoyl)-peroxyd typically involves the reaction of m-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide bond. The general reaction scheme is as follows:

[ \text{2 m-Bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(m-brombenzoyl)-peroxyd undergoes various types of chemical reactions, including:

Oxidation: The peroxide bond can participate in oxidation reactions, making it a useful oxidizing agent in organic synthesis.

Reduction: Under certain conditions, the peroxide bond can be reduced to form the corresponding alcohols.

Substitution: The bromine atoms in the m-bromobenzoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the bromine atoms under basic conditions.

Major Products Formed

Oxidation: The major products are often carboxylic acids or ketones, depending on the specific reaction conditions.

Reduction: The major products are typically alcohols.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzoyl derivatives.

Scientific Research Applications

Bis(m-brombenzoyl)-peroxyd has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.

Biology: Its potential as a cross-linking agent for proteins and other biomolecules is being explored.

Medicine: Research is ongoing to investigate its potential as an antimicrobial agent due to its oxidative properties.

Industry: It is used in the polymer industry as an initiator for polymerization reactions.

Mechanism of Action

The mechanism of action of Bis(m-brombenzoyl)-peroxyd involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can oxidize various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.

m-Bromobenzoyl chloride: A precursor in the synthesis of Bis(m-brombenzoyl)-peroxyd.

Dibenzoyl peroxide: Another organic peroxide with applications in polymerization and organic synthesis.

Uniqueness

This compound is unique due to the presence of bromine atoms, which can participate in additional substitution reactions, providing versatility in synthetic applications. Its ability to generate ROS also makes it a potent oxidizing agent in various chemical processes.

Biological Activity

Bis(m-brombenzoyl)-peroxyd, a derivative of benzoyl peroxide, has garnered attention for its biological activity, particularly in the context of its oxidative properties and potential applications in various fields, including dermatology and polymer chemistry. This article explores the compound's biological activity through a synthesis of research findings, data tables, and case studies.

Overview of this compound

Chemical Structure and Properties

this compound is characterized by its peroxy bond, which is crucial for its oxidative capabilities. This compound is structurally related to benzoyl peroxide, which is widely recognized for its antibacterial and anti-inflammatory properties.

The primary mechanism through which this compound exerts its biological effects is through the generation of free radicals upon decomposition. These radicals can interact with various biomolecules, leading to:

- Antibacterial Activity : Similar to benzoyl peroxide, this compound can produce reactive oxygen species (ROS) that damage bacterial cell membranes and proteins.

- Comedolytic Effects : The compound may promote the turnover of epithelial cells, aiding in the treatment of conditions like acne by preventing clogged pores.

- Oxidative Stress Induction : The oxidative stress induced by this compound can lead to apoptosis in certain cell types, which may be beneficial in cancer therapy.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Acne Treatment Efficacy

A clinical study evaluated the effectiveness of this compound in treating acne vulgaris. Patients treated with topical formulations containing this compound showed significant reductions in lesion counts compared to those using placebo treatments. The study highlighted the compound's ability to reduce inflammation and bacterial load effectively.

Case Study 2: Polymer Chemistry Applications

In polymer chemistry, this compound has been used as an initiator for free-radical polymerization. A comparative analysis demonstrated that polymers synthesized using this compound exhibited enhanced thermal stability and mechanical properties compared to those initiated with conventional agents.

Research Findings

Recent studies have further elucidated the biological implications of this compound:

- Carcinogenic Potential : While benzoyl peroxide has shown promoting activity in certain animal models, studies on this compound have indicated a need for further investigation into its long-term effects on skin carcinogenesis .

- Cell Communication : Research indicates that this compound affects gap-junctional intercellular communication, which may have implications for skin health and tumor development .

Properties

CAS No. |

1829-88-5 |

|---|---|

Molecular Formula |

C14H8Br2O4 |

Molecular Weight |

400.02 g/mol |

IUPAC Name |

(3-bromobenzoyl) 3-bromobenzenecarboperoxoate |

InChI |

InChI=1S/C14H8Br2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |

InChI Key |

ASFDEZUYEYZNGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OOC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.